molecular formula C10H13NO4 B14259781 Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- CAS No. 172756-72-8

Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-

Cat. No.: B14259781
CAS No.: 172756-72-8
M. Wt: 211.21 g/mol
InChI Key: IXRAKQMCLHJPAU-UHFFFAOYSA-N
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Description

Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- is an organic compound with a complex structure that includes an ethanol backbone and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- typically involves the reaction of 2-nitrophenyl ethanol with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted ethoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules. The ethoxy group can enhance the compound’s solubility and facilitate its incorporation into various chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-ethoxy-: Similar in structure but lacks the nitrophenyl group, resulting in different chemical properties and reactivity.

    2-Nitrophenyl ethanol: Contains the nitrophenyl group but lacks the ethoxy group, leading to different applications and reactivity.

Uniqueness

Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- is unique due to the presence of both the nitrophenyl and ethoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and makes the compound valuable in various research and industrial contexts.

Properties

CAS No.

172756-72-8

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-[1-(2-nitrophenyl)ethoxy]ethanol

InChI

InChI=1S/C10H13NO4/c1-8(15-7-6-12)9-4-2-3-5-10(9)11(13)14/h2-5,8,12H,6-7H2,1H3

InChI Key

IXRAKQMCLHJPAU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OCCO

Origin of Product

United States

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